Enhanced Lipophilicity vs. Phenyl Phosphorodichloridate
Furan-2-yl phosphorodichloridate exhibits a significantly higher calculated partition coefficient (LogP) compared to its phenyl analog, indicating greater lipophilicity. This is critical for applications where the phosphorylating agent or its resulting phosphate ester must partition into organic phases or cross lipid membranes . When designing phosphorylated prodrugs or bioactive molecules, the increased lipophilicity can be a decisive factor in improving bioavailability or extraction efficiency [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 |
| Comparator Or Baseline | Phenyl phosphorodichloridate (CAS 770-12-7): LogP = 2.34 (reported by SIELC) or 2.8 (calculated XLogP) |
| Quantified Difference | ΔLogP ≈ +0.44 to +0.90 (more lipophilic) |
| Conditions | Computational prediction (XLogP/LogP) based on molecular structure |
Why This Matters
A LogP difference of ~0.5–0.9 units can translate to a 3- to 8-fold increase in the partition coefficient, directly impacting the efficiency of liquid-liquid extraction, chromatographic purification, or the passive membrane permeability of phosphate ester products.
- [1] SIELC. (2018). Phenyl phosphorodichloridate (770-12-7): LogP = 2.34. Retrieved from https://sielc.com View Source
